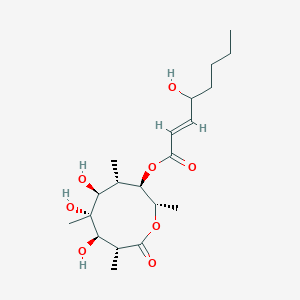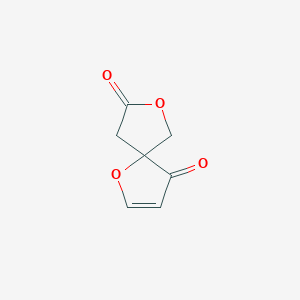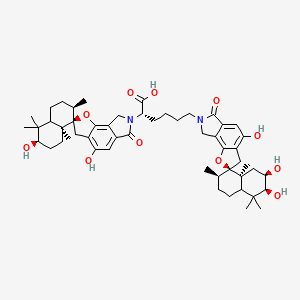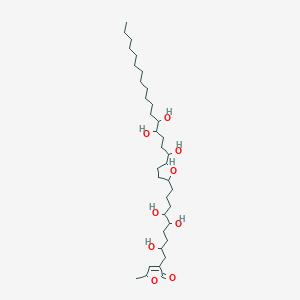
Botcinolide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Botcinolide is a natural product found in Botrytis cinerea with data available.
Aplicaciones Científicas De Investigación
Isolation and Biological Activity
Botcinolide, a biologically active natural product, was first isolated from a strain of Botrytis cinerea found on cultivated raspberry fruit. It was identified as an amorphous solid with the molecular formula C20H34O8. This compound significantly inhibited the growth of etiolated wheat coleoptiles and affected greenhouse-grown bean, corn, and tobacco plants, exhibiting chlorosis and severe necrosis. Its structure is a unique hydroxylated nonalactone, esterified with 4-hydroxy-2-octenoic acid (Cutler et al., 1993).
Structural Revisions and Derivatives
Further studies led to the isolation of botcinins E and F, along with this compound. The structures of these compounds were elucidated using spectroscopic methods and chemical conversion. The original structure of this compound was revised, leading to its renaming as botcinic acid. These compounds demonstrated weak antifungal activity against Magnaporthe grisea, a pathogen of rice blast disease (Tani et al., 2006).
Solution-State Conformation
The solution-state conformation and structure of this compound were further clarified using spectroscopic and chemical techniques. This study provided insights into the molecular structure and potential interactions of this compound (Jacyno et al., 1994).
Related Metabolites
Explorations into related metabolites of Botrytis cinerea revealed the isolation of several this compound derivatives. Their structures were established by extensive spectroscopic methods, contributing to a better understanding of the compound’s chemical diversity (Collado et al., 1996).
Propiedades
Fórmula molecular |
C20H34O8 |
|---|---|
Peso molecular |
402.5 g/mol |
Nombre IUPAC |
[(2S,3R,4S,5S,6R,7R,8R)-5,6,7-trihydroxy-2,4,6,8-tetramethyl-9-oxooxonan-3-yl] (E)-4-hydroxyoct-2-enoate |
InChI |
InChI=1S/C20H34O8/c1-6-7-8-14(21)9-10-15(22)28-16-11(2)17(23)20(5,26)18(24)12(3)19(25)27-13(16)4/h9-14,16-18,21,23-24,26H,6-8H2,1-5H3/b10-9+/t11-,12-,13+,14?,16-,17+,18-,20-/m1/s1 |
Clave InChI |
YFWCDPYMHQAWJE-RLWYQBHPSA-N |
SMILES isomérico |
CCCCC(/C=C/C(=O)O[C@@H]1[C@H]([C@@H]([C@@]([C@@H]([C@H](C(=O)O[C@H]1C)C)O)(C)O)O)C)O |
SMILES canónico |
CCCCC(C=CC(=O)OC1C(C(C(C(C(C(=O)OC1C)C)O)(C)O)O)C)O |
Sinónimos |
botcinolide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(3aS,4R,5S,6S,8R,9R,9aR,10R)-2-(exo-8-Methyl-8-azabicyclo[3.2.1]octan-3-ylsulfanyl)acetic acid 5-hydroxy-4,6,9,10-tetraMethyl-1-oxo-6-vinylperhydro-3a,9-propanocyclopentacycloocten-8-yl ester (RETAPAM](/img/structure/B1249507.png)
![Ethanol, 2-[2-[4-[(3-phenoxyphenyl)methyl]-1-piperazinyl]ethoxy]-](/img/structure/B1249509.png)


![2-[(E)-but-2-en-2-yl]-10-[(4S,5S,6S)-4-(dimethylamino)-5-hydroxy-4,6-dimethyloxan-2-yl]-8-[(4R,5S,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-11-hydroxy-5-methylnaphtho[2,3-h]chromene-4,7,12-trione](/img/structure/B1249513.png)

![(3R,4aS,5R,6S)-5-ethenyl-3-[(4S)-4-hydroxy-6-(4-hydroxyphenyl)-2-oxohexyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-1-one](/img/structure/B1249517.png)
